molecular formula C28H29N3O3 B11309770 1-benzyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-benzyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11309770
M. Wt: 455.5 g/mol
InChI Key: LMXLSMFITFSFMJ-UHFFFAOYSA-N
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Description

1-benzyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidinone moiety. Key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Pyrrolidinone Group: This involves the reaction of the benzodiazole intermediate with a suitable pyrrolidinone precursor, often under basic conditions to facilitate nucleophilic substitution.

    Final Coupling: The final step involves the coupling of the benzodiazole-pyrrolidinone intermediate with 2-hydroxy-3-(4-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The benzodiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or aryl halides with a base such as sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced benzodiazole derivative.

    Substitution: Formation of various substituted benzodiazole derivatives.

Scientific Research Applications

1-benzyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-phenyl-1,2,3-triazole
  • 1-benzyl-4-hydroxypiperidine

Uniqueness

1-benzyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its combination of a benzodiazole ring with a pyrrolidinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

1-benzyl-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O3/c1-20-11-13-24(14-12-20)34-19-23(32)18-31-26-10-6-5-9-25(26)29-28(31)22-15-27(33)30(17-22)16-21-7-3-2-4-8-21/h2-14,22-23,32H,15-19H2,1H3

InChI Key

LMXLSMFITFSFMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5)O

Origin of Product

United States

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